![molecular formula C13H13NO B1349954 4-(2-Methoxyphenyl)aniline CAS No. 263901-48-0](/img/structure/B1349954.png)
4-(2-Methoxyphenyl)aniline
Overview
Description
4-(2-Methoxyphenyl)aniline is an organic compound that belongs to the class of aryls . It is used as a building block in organic chemistry .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the reduction of Schiff bases . In one method, 4-methoxy-4′-(di-p-tolylamino)stilbene and two equivalent amounts of sodium ethanethiolate were dissolved into N,N-dimethylformamide, allowing the reaction to proceed at 130° C for 5 hours.
Molecular Structure Analysis
The molecular structure of this compound and similar compounds has been studied using various techniques. For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were reported, showing that these compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .
Scientific Research Applications
Fluorescence Quenching in Boronic Acid Derivatives
- Research Insight : Fluorescence quenching of boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid (5CMPBA) and 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA), was observed in alcohols with aniline as a quencher. This study provides insight into the interactions of methoxyphenyl boronic acid derivatives in different solvent environments (Geethanjali et al., 2015).
Electrochemical and Electrochromic Behaviors
- Research Insight : Ambipolar polyimides containing aniline derivatives with varying degrees of 4-methoxyphenyl substituents exhibit unique electrochemical and electrochromic characteristics. These materials are significant for understanding the impact of methoxyphenyl groups in polyimides (Huang, Yen, & Liou, 2011).
Synthesis and Application in Solar Cells
- Research Insight : Arylamine derivatives, including 4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline, demonstrate improved thermal stability and efficient hole transporting properties in perovskite solar cells. This research shows the potential of methoxyphenyl aniline derivatives in renewable energy applications (Liu et al., 2016).
Interaction with DNA
- Research Insight : Aniline derivatives like N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide bind to DNA, potentially influencing the effectiveness of antitumor drugs. This highlights the importance of methoxyphenyl aniline derivatives in drug-DNA interaction studies (Hénichart, Bernier, & Catteau, 1982).
Oxidation and Catalysis
- Research Insight : The oxidation of 4-alkoxyanilines, including 4-methoxy-aniline, results in various products under certain reaction conditions. This study provides insight into the reactivity of methoxyaniline derivatives, which is vital for understanding their roles in chemical synthesis (Gebhardt et al., 2008).
Electrochromic Materials Research
- Research Insight : Novel electrochromic materials incorporating 4-methoxyphenyl aniline show potential in near-infrared region applications. These materials, due to their unique properties, are relevant in the development of advanced electrochromic devices (Li et al., 2017).
Safety and Hazards
Future Directions
The future directions for the study of 4-(2-Methoxyphenyl)aniline and similar compounds could involve further investigation into their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards. The reported compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
Mechanism of Action
Target of Action
Aniline derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Aniline derivatives typically undergo reactions at the benzylic position, which can include free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Aniline derivatives can influence various interconnected biochemical pathways through allosteric regulation .
Pharmacokinetics
Aniline and its dimethyl derivatives reportedly become haematotoxic after metabolic n-hydroxylation of their amino groups .
Result of Action
The reactions of aniline derivatives at the benzylic position can result in various changes, including the formation of new compounds .
Action Environment
The action, efficacy, and stability of 4-(2-Methoxyphenyl)aniline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is commonly used with organoboron reagents like aniline derivatives, is known to be affected by the nature of the organoboron reagents and the reaction conditions .
properties
IUPAC Name |
4-(2-methoxyphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUUSIRSYXBBJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374843 | |
Record name | 4-(2-Methoxyphenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
263901-48-0 | |
Record name | 4-(2-Methoxyphenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2'-Methoxybiphenyl-4-yl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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